

Unveiling the Solid-State Architecture of Ethyl Isoxazole Carboxylate Derivatives: A Crystallographic Perspective

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Compound of Interest

Compound Name: *Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate*

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An in-depth analysis of the crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate serves as a case study in the absence of publicly available crystallographic data for **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate**. This guide offers insights into the molecular geometry and experimental protocols relevant to researchers, scientists, and drug development professionals.

While the precise crystal structure of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** remains to be publicly elucidated, a detailed examination of its close analogue, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, provides a robust framework for understanding the solid-state characteristics of this class of compounds. The isoxazole moiety is a cornerstone in medicinal chemistry, and a thorough comprehension of its structural biology is pivotal for rational drug design and development.

Crystallographic Data Summary for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

The crystal structure of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, and its key crystallographic parameters are summarized in the table below.

Parameter	Value
Chemical Formula	C ₁₃ H ₁₃ NO ₃
Molecular Weight	231.24 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.750(8)
b (Å)	14.589(13)
c (Å)	9.397(8)
α (°)	90
β (°)	116.872(13)
γ (°)	90
Volume (Å ³)	1192.3(18)
Z (molecules/unit cell)	4
Temperature (K)	273
Radiation	Mo Kα (λ = 0.71073 Å)
R-factor	0.054
wR-factor	0.186

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

A significant structural feature of this molecule is the dihedral angle of 43.40 (13)° between the phenyl and isoxazole rings.[1] The ethoxycarbonyl group is also twisted out of the plane of the isoxazole ring by 16.2 (13)°.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis, crystallization, and crystallographic analysis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Synthesis

The synthesis of the title compound was achieved through a reaction involving benzaldehyde oxime, chloramine-T, and ethyl acetoacetate in ethanol. The mixture was stirred for approximately 6 hours at 10°C. The progress of the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent was removed under vacuum to yield the crude product.^[1]

Crystallization

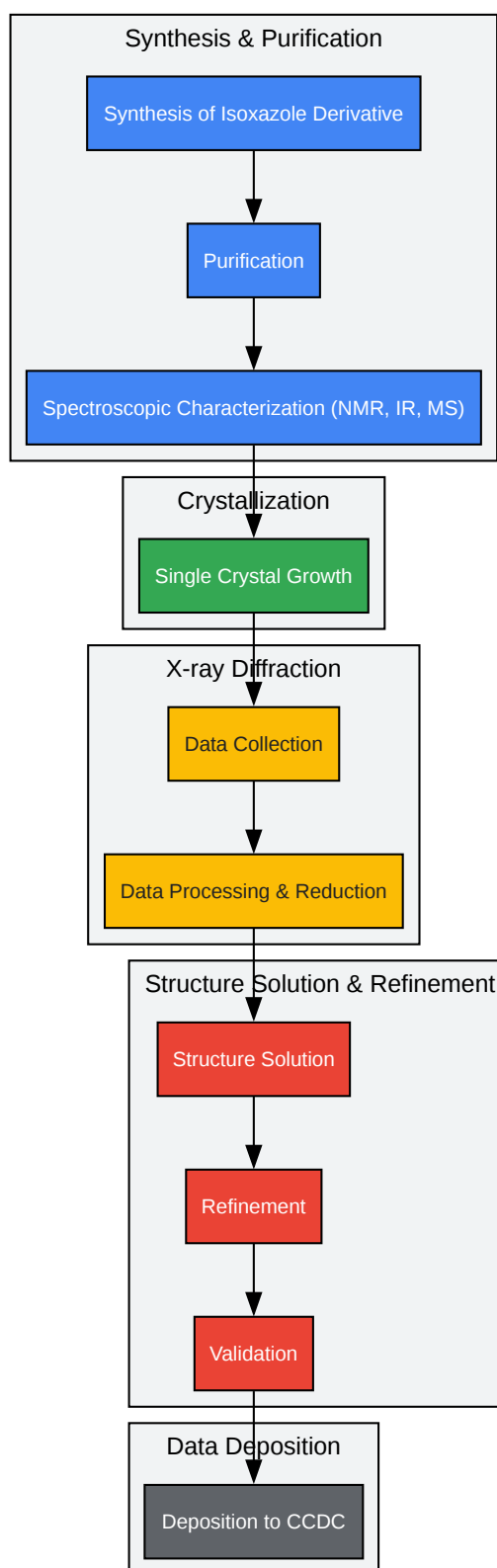
Single crystals suitable for X-ray diffraction were obtained by recrystallization of the crude solid from hot ethanol.^[1]

X-ray Diffraction Analysis

A yellow, block-shaped crystal was used for data collection on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 273 K using Mo K α radiation. The structure was solved using SHELXL97 software. The hydrogen atoms were placed in idealized positions and refined using a riding model.^[1]

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a novel compound follows a well-defined logical workflow, from initial synthesis to final structure validation and deposition.



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Workflow for Crystal Structure Determination

Comparative Analysis with Other Isoxazole Derivatives

While crystallographic data for a range of 4-acyl-5-methylisoxazole-3-carboxylate esters is not readily available, data for other substituted isoxazoles offers a basis for structural comparison. For instance, the crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate reveals a nearly coplanar arrangement between the benzene and isoxazole rings, with dihedral angles of 1.76 (9)° and 5.85 (8)° for the two molecules in the asymmetric unit.^[2] This contrasts with the significant twist observed in the phenyl-substituted derivative discussed in this guide. These variations in dihedral angles highlight the influence of substituent groups on the overall molecular conformation, a critical factor in understanding crystal packing and intermolecular interactions.

In conclusion, while the crystal structure of **Ethyl 4-acetyl-5-methylisoxazole-3-carboxylate** is yet to be reported, the detailed analysis of its phenyl-substituted analogue provides valuable structural and methodological information. This guide serves as a foundational resource for researchers working on the design and synthesis of novel isoxazole-based compounds, emphasizing the importance of crystallographic studies in elucidating their three-dimensional architecture.

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